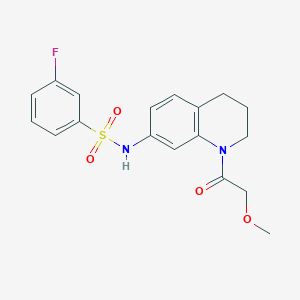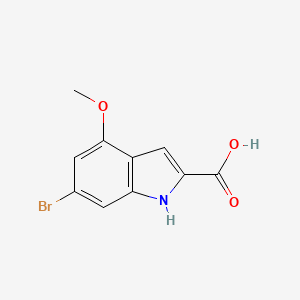
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Vibrational Spectroscopic Studies and Chemical Analysis
- Vibrational Spectroscopic Studies : Compounds similar to the one mentioned, like 6-methylquinazoline-2,4-dione derivatives, have been prepared and analyzed using FT-IR and FT-Raman spectroscopy. These studies provide detailed insights into the vibrational wavenumbers, hyperpolarizability, infrared intensities, and Raman activities of such compounds. These analyses contribute to understanding the chemical structure and potential reactivity of these compounds, which is essential for developing new materials or drugs (Sebastian et al., 2015).
Biological Activity and Antitumor Activity
- Novel Bioactive Product Analogs : The creation of novel bioactive 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, inspired by natural products containing a 1,2,4-oxadiazole ring, demonstrates significant antitumor activity. This suggests potential applications in cancer therapy and drug development (Maftei et al., 2013).
Chemical Synthesis and Catalysis
- Efficient Synthesis Using CO2 : Research has demonstrated the efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones using ionic liquids as a dual solvent-catalyst at atmospheric pressure. This method represents a green chemistry approach to synthesizing valuable chemicals from CO2, contributing to sustainable chemical practices (Lu et al., 2014).
Receptor Binding and Antagonist Activity
- Gly/NMDA and AMPA Receptor Antagonists : Studies on 3-hydroxy-quinazoline-2,4-dione derivatives have revealed their utility as scaffolds for developing selective Gly/NMDA and AMPA receptor antagonists. This research opens pathways for the design of new therapeutic agents targeting these receptors, which are critical in neurological processes (Colotta et al., 2004).
Green Chemistry and Sustainable Practices
- Catalytic Synthesis in Green Conditions : The development of methodologies for synthesizing complex heterocyclic compounds, such as 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives using cerium oxide nanoparticles as catalysts in water, exemplifies the application of green chemistry principles in synthetic organic chemistry. Such approaches reduce environmental impact and enhance the sustainability of chemical manufacturing processes (Gharib et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-propyl-2,4(1H,3H)-quinazolinedione with p-tolyl hydrazine and formaldehyde to form 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." "Starting Materials": [ { "name": "3-propyl-2,4(1H,3H)-quinazolinedione", "amount": "1 equivalent" }, { "name": "p-tolyl hydrazine", "amount": "1.2 equivalents" }, { "name": "formaldehyde", "amount": "1.5 equivalents" }, { "name": "acetic acid", "amount": "catalytic" }, { "name": "ethanol", "amount": "solvent" } ], "Reaction": [ { "step": "Dissolve 3-propyl-2,4(1H,3H)-quinazolinedione in ethanol." }, { "step": "Add p-tolyl hydrazine and acetic acid to the solution." }, { "step": "Heat the mixture to reflux for 2 hours." }, { "step": "Add formaldehyde to the reaction mixture and continue refluxing for an additional 4 hours." }, { "step": "Cool the reaction mixture and filter the solid product." }, { "step": "Wash the solid product with ethanol and dry under vacuum to obtain 3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." } ] } | |
CAS番号 |
2320725-82-2 |
製品名 |
3-propyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C21H20N4O3 |
分子量 |
376.416 |
IUPAC名 |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H20N4O3/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-28-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
InChIキー |
OWGUVZIFKWYKGK-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
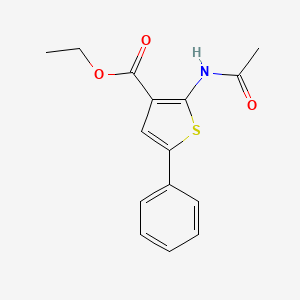
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

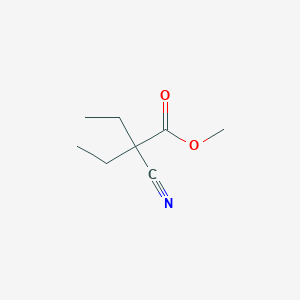
![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
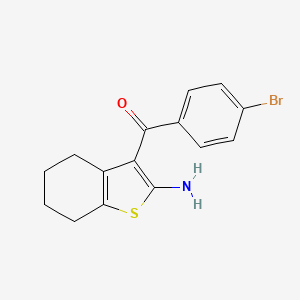
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
